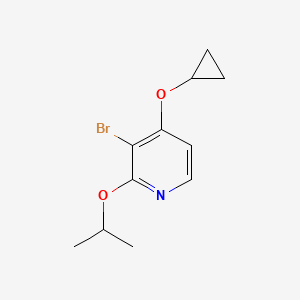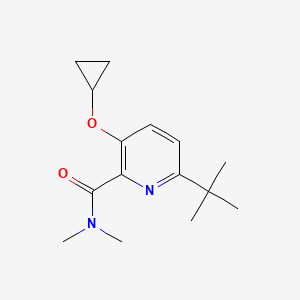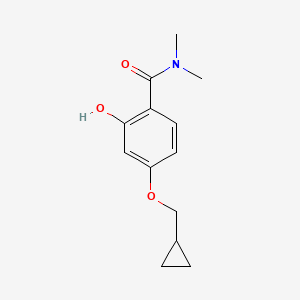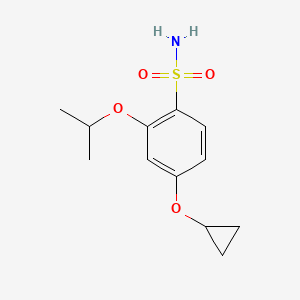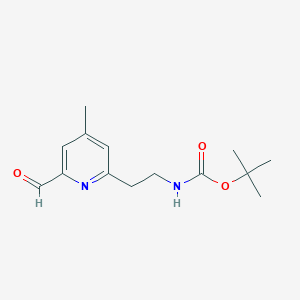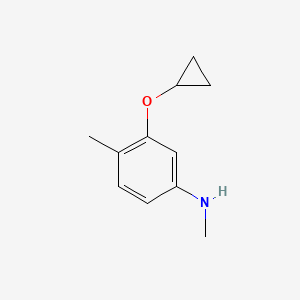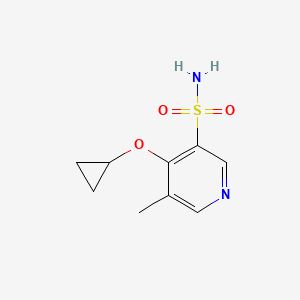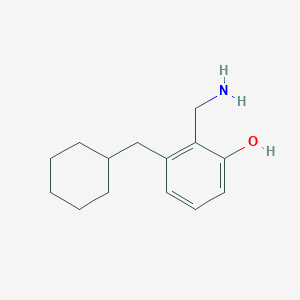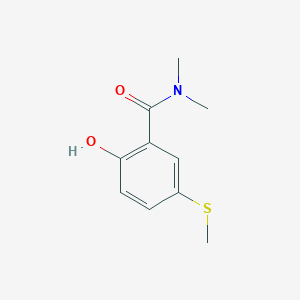
3-Ethyl-5-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5-hydroxybenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group. This compound is characterized by the presence of an ethyl group at the third position and a hydroxyl group at the fifth position on the benzene ring. It is a white crystalline solid that is slightly soluble in water and soluble in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-hydroxybenzamide typically involves the reaction of 3-ethyl-5-hydroxybenzoic acid with ammonia or an amine under appropriate conditions. One common method is the use of a coupling agent such as EDC·HCl in the presence of a solvent like DMF at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-5-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Friedel-Crafts alkylation using alkyl halides and a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: 3-Ethyl-5-hydroxybenzaldehyde or 3-Ethyl-5-hydroxybenzoic acid.
Reduction: 3-Ethyl-5-hydroxybenzylamine.
Substitution: Various substituted benzamides depending on the substituent used.
Scientific Research Applications
3-Ethyl-5-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-hydroxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress. Its thrombin-inhibitory activity is due to its binding to the active site of thrombin, preventing the conversion of fibrinogen to fibrin .
Comparison with Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
3-Ethylbenzamide: Lacks the hydroxyl group at the fifth position.
5-Hydroxybenzamide: Lacks the ethyl group at the third position.
Comparison: 3-Ethyl-5-hydroxybenzamide is unique due to the presence of both the ethyl and hydroxyl groups, which confer distinct chemical and biological properties. The hydroxyl group enhances its solubility and reactivity, while the ethyl group influences its steric and electronic characteristics.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-ethyl-5-hydroxybenzamide |
InChI |
InChI=1S/C9H11NO2/c1-2-6-3-7(9(10)12)5-8(11)4-6/h3-5,11H,2H2,1H3,(H2,10,12) |
InChI Key |
TYYDZFHNWPKJSP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


